molecular formula C13H13ClFN3O2 B5075458 2-[[2-(5-Chloro-2-methoxyphenyl)-5-fluoropyrimidin-4-yl]amino]ethanol

2-[[2-(5-Chloro-2-methoxyphenyl)-5-fluoropyrimidin-4-yl]amino]ethanol

Cat. No.: B5075458
M. Wt: 297.71 g/mol
InChI Key: LNNKNAVBSGKZDE-UHFFFAOYSA-N
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Description

2-[[2-(5-Chloro-2-methoxyphenyl)-5-fluoropyrimidin-4-yl]amino]ethanol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methoxy, and fluoro groups, as well as an ethanolamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(5-Chloro-2-methoxyphenyl)-5-fluoropyrimidin-4-yl]amino]ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro, methoxy, and fluoro substituents. The final step involves the attachment of the ethanolamine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(5-Chloro-2-methoxyphenyl)-5-fluoropyrimidin-4-yl]amino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[[2-(5-Chloro-2-methoxyphenyl)-5-fluoropyrimidin-4-yl]amino]ethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(5-Chloro-2-methoxyphenyl)-5-fluoropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(5-Chloro-2-methoxyphenyl)-5-fluoropyrimidin-4-yl]amino]ethanol stands out due to its unique combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-[[2-(5-chloro-2-methoxyphenyl)-5-fluoropyrimidin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O2/c1-20-11-3-2-8(14)6-9(11)12-17-7-10(15)13(18-12)16-4-5-19/h2-3,6-7,19H,4-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNKNAVBSGKZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC=C(C(=N2)NCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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